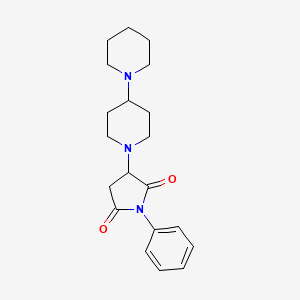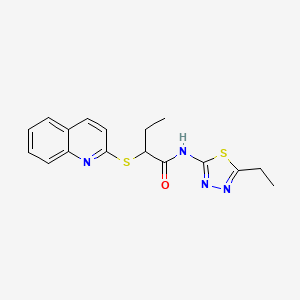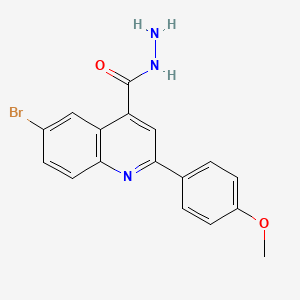
3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione (BPP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPP is a cyclic derivative of the amino acid proline and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione is not fully understood, but it is thought to involve the modulation of neurotransmitter activity. This compound has been found to bind to the dopamine and glutamate receptors, which are involved in the regulation of mood, motivation, and reward. This compound has also been found to inhibit the reuptake of dopamine, which can lead to increased dopamine levels in the brain.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. This compound has been found to increase the levels of dopamine and glutamate in the brain, which can lead to increased motivation and reward. This compound has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been found to have a neuroprotective effect in animal models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione in lab experiments is its ability to modulate the activity of dopamine and glutamate receptors, which are involved in a range of physiological processes. This compound has also been found to have anxiolytic and antidepressant effects in animal models, which can be useful in studying the mechanisms underlying these conditions. One limitation of using this compound in lab experiments is its potential toxicity and side effects, which can be dose-dependent.
未来方向
There are several potential directions for future research on 3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione. One area of research is the development of more selective and potent derivatives of this compound that can be used to study the specific mechanisms underlying its effects. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of psychiatric and neurological disorders. Finally, further research is needed to better understand the potential toxicity and side effects of this compound, which can inform the safe use of this compound in lab experiments.
合成方法
3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the condensation of 1,4-dipiperidinyl-2-butanone with phenylsuccinic anhydride. Another method involves the reaction of 1,4-dipiperidinyl-2-butanone with phenylsuccinic acid in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting product is then treated with acetic anhydride to yield this compound.
科学研究应用
3-(1,4'-bipiperidin-1'-yl)-1-phenyl-2,5-pyrrolidinedione has been found to exhibit a range of potential applications in scientific research. One area of research where this compound has been studied is in the field of neuroscience. This compound has been found to have a modulatory effect on the activity of dopamine and glutamate receptors, which are involved in the regulation of mood, motivation, and reward. This compound has also been found to have anxiolytic and antidepressant effects in animal models.
属性
IUPAC Name |
1-phenyl-3-(4-piperidin-1-ylpiperidin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-19-15-18(20(25)23(19)17-7-3-1-4-8-17)22-13-9-16(10-14-22)21-11-5-2-6-12-21/h1,3-4,7-8,16,18H,2,5-6,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSDQQGJJDATQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-1-benzofuran-2-carboxamide](/img/structure/B6077716.png)
![3-{[(4-chlorobenzyl)amino]methyl}-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6077721.png)
![N-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6077731.png)
![7-(cyclopropylmethyl)-2-[(5-ethyl-2-furyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077755.png)
![[3-(1H-imidazol-1-yl)propyl][(3-methyl-2-thienyl)methyl]amine dihydrochloride](/img/structure/B6077764.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}ethanesulfonamide](/img/structure/B6077770.png)
![3-(1-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-1-propanol](/img/structure/B6077777.png)

![methyl 5-{methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}-5-oxopentanoate](/img/structure/B6077783.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6077790.png)
![2-[4-(1-benzyl-4-piperidinyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6077802.png)
![{4-[3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-5-mercapto-4H-1,2,4-triazol-4-yl]phenyl}acetic acid](/img/structure/B6077803.png)

![4-(4-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B6077812.png)